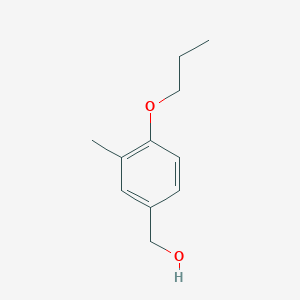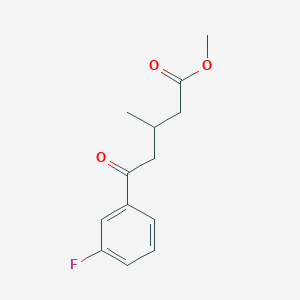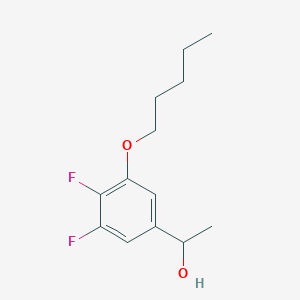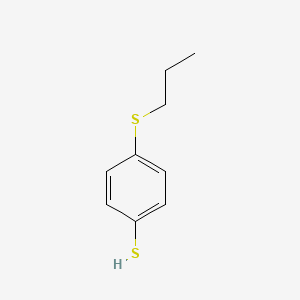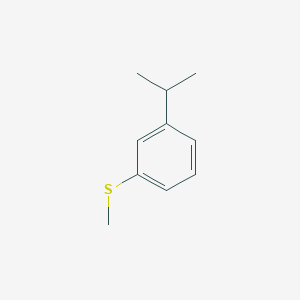
(3-Isopropylphenyl)(methyl)sulfane
描述
(3-Isopropylphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H14S It is characterized by the presence of a sulfane group attached to a phenyl ring substituted with an isopropyl group at the 3-position and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylphenyl)(methyl)sulfane typically involves the reaction of 3-isopropylphenyl magnesium bromide with dimethyl disulfide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques such as distillation or crystallization. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfane group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted phenyl derivatives.
科学研究应用
(3-Isopropylphenyl)(methyl)sulfane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of (3-Isopropylphenyl)(methyl)sulfane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The sulfane group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.
相似化合物的比较
- (4-Isopropoxy-3-Isopropylphenyl)(methyl)sulfane
- (4-Ethoxy-3-Isopropylphenyl)(methyl)sulfane
Comparison: (3-Isopropylphenyl)(methyl)sulfane is unique due to the position of the isopropyl group on the phenyl ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its analogs. For instance, (4-Isopropoxy-3-Isopropylphenyl)(methyl)sulfane has an additional oxygen atom, which can influence its polarity and solubility, potentially altering its applications and effectiveness in various reactions .
属性
IUPAC Name |
1-methylsulfanyl-3-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-8(2)9-5-4-6-10(7-9)11-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOLTWIALSFLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate](/img/structure/B7993972.png)
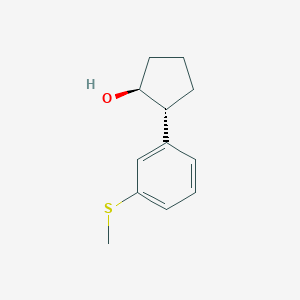
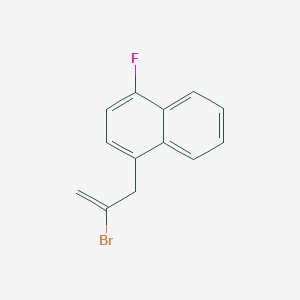
![4-[(Cyclohexanemethoxy)methyl]benzaldehyde](/img/structure/B7993992.png)
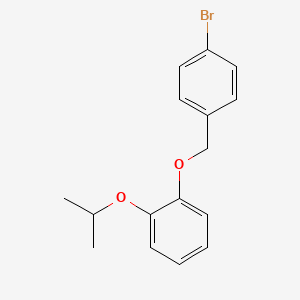
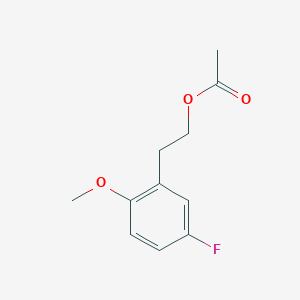
![2-[4-(Dimethylamino)phenyl]-2-pentanol](/img/structure/B7994016.png)
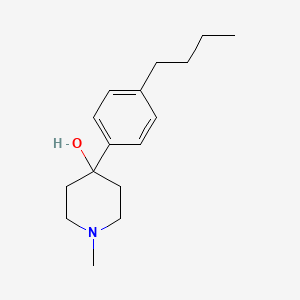
![2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde](/img/structure/B7994025.png)
